![molecular formula C13H11N3OS B1425534 N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine CAS No. 924860-60-6](/img/structure/B1425534.png)
N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine
Overview
Description
Benzimidazole compounds are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . They have been found to be critical in biological processes and are present in many natural products . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase .
Synthesis Analysis
The usual synthesis of benzimidazole compounds involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In one study, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Molecular Structure Analysis
The molecular structure of benzimidazole compounds can be determined by 1H and 13C NMR and X-ray diffraction .Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions. For example, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds can be determined by techniques such as FTIR and NMR .Scientific Research Applications
DNA Interaction and Biological Staining
Benzimidazole derivatives, such as Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property is leveraged in fluorescent DNA staining for cell biology research, enabling chromosome and nuclear staining and flow cytometry analysis. These applications are crucial for genetic and cellular research, highlighting the importance of benzimidazole derivatives in scientific studies (Issar & Kakkar, 2013).
Anticancer and Antimicrobial Applications
Benzimidazole scaffolds, including those with modifications similar to the specified compound, are explored for their anticancer and antimicrobial potentials. These compounds exhibit a broad range of biological activities, such as antihypertensive, diuretic, and thermoregulating effects, alongside herbicidal properties. The structural diversity allows for targeted drug design against various diseases, making them a starting point for rational drug design (Hsu, Hu, & Liu, 2005).
Optoelectronic Materials
The incorporation of benzimidazole derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, and photoelectric conversion elements, underscoring the versatility of benzimidazole compounds in scientific and industrial applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Therapeutic Agents
Benzimidazole derivatives serve as therapeutic agents in various domains, including antihistamine, antiparasitic, and anticancer applications. Their strong binding affinity to specific biological targets, such as the H1 receptor, exemplifies their significance in developing effective treatments with potential for broad applicability and high specificity (Sharma, Hatware, Bhadane, & Patil, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXDQPRNNRNWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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